![molecular formula C₂₈H₂₆N₆O₃ B1160889 N1,N6 [ 1,3-(1-Oxopropylene)] Ibrutinib](/img/new.no-structure.jpg)
N1,N6 [ 1,3-(1-Oxopropylene)] Ibrutinib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N6 [ 1,3-(1-Oxopropylene)] Ibrutinib, also known as this compound, is a useful research compound. Its molecular formula is C₂₈H₂₆N₆O₃ and its molecular weight is 494.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Clinical Applications
Ibrutinib has been extensively studied and approved for several indications:
- Chronic Lymphocytic Leukemia (CLL): Ibrutinib is indicated for both first-line treatment and relapsed/refractory cases. Studies have shown that it significantly improves progression-free survival (PFS) and overall survival (OS) compared to traditional therapies .
- Mantle Cell Lymphoma (MCL): Approved for patients who have received at least one prior therapy, ibrutinib has demonstrated substantial efficacy in this indication, with response rates exceeding 60% in clinical trials .
- Waldenström’s Macroglobulinemia (WM): It is the first drug approved for WM, showing a high overall response rate and manageable safety profile .
- Combination Therapies: Ibrutinib is often used in combination with other agents such as obinutuzumab, enhancing clinical benefits in CLL patients .
Table 1: Summary of Clinical Trials Involving Ibrutinib
Study Name | Indication | Patient Population | Overall Response Rate | Median PFS | Median OS |
---|---|---|---|---|---|
RESONATE | CLL | Relapsed/Refractory CLL | 90% | Not reached | Not reached |
iLLUMINATE | CLL | First-line CLL | 88% | Not reached | Not reached |
Phase II WM Trial | WM | Previously treated WM patients | 62% | Not reported | Not reported |
MCL Trials | MCL | Relapsed/Refractory MCL | 91% | Not reached | Not reached |
This table provides an overview of the response rates and survival outcomes associated with different clinical trials involving ibrutinib.
Real-World Evidence
Real-world studies have corroborated the findings from clinical trials, indicating that patients treated with ibrutinib experience similar efficacy and tolerability outside of controlled environments. For instance, an observational study reported that younger age and prior treatment responses were predictors of longer treatment duration with ibrutinib .
Case Study 1: Efficacy in Elderly Patients
A retrospective analysis indicated that elderly patients with CLL treated with single-agent ibrutinib showed sustained responses over an extended follow-up period. The study highlighted that even those with high-risk genomic features achieved durable responses .
Case Study 2: Combination Therapy Outcomes
In a trial combining ibrutinib with obinutuzumab, patients demonstrated significantly prolonged PFS compared to those receiving chlorambucil plus obinutuzumab. This underscores the potential of combination therapies to enhance treatment efficacy in CLL .
Propiedades
Fórmula molecular |
C₂₈H₂₆N₆O₃ |
---|---|
Peso molecular |
494.54 |
Sinónimos |
(R)-8-(1-Acryloylpiperidin-3-yl)-10-(4-phenoxyphenyl)-3,4-dihydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-2(8H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.